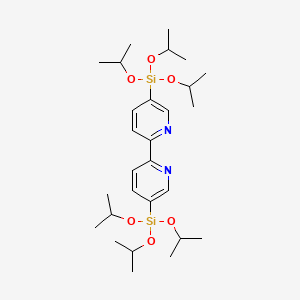

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a chemical compound with the molecular formula C28H48N2O6Si2 . It is offered by several suppliers for use in various applications .

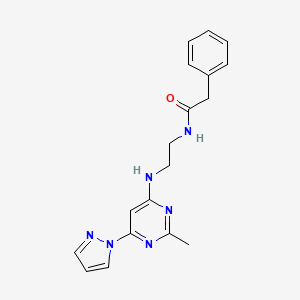

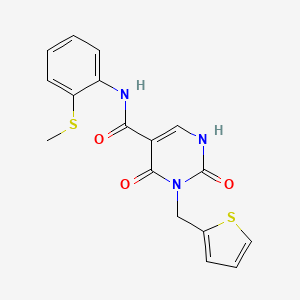

Molecular Structure Analysis

The molecular weight of 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is 564.9 g/mol . It has a complex structure with 38 heavy atoms and a topological polar surface area of 81.2 Ų .Chemical Reactions Analysis

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has been used as a precursor in the preparation of 2,2’-bipyridine-based periodic mesoporous organosilica (BPy-PMO), which has been widely developed as a solid ligand for an array of metal complexes .Physical And Chemical Properties Analysis

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a solid at 20°C and should be stored under inert gas as it is moisture sensitive . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .Applications De Recherche Scientifique

Metal Ion-Binding Modules for Supramolecular Nanoengineering

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine has been used in the synthesis of bis- and tris-5-(2,2'-bipyridines), which are pivotal for creating multitopic metal ion-binding scaffolds. These structures are significant in supramolecular nanoengineering due to their potential in coordinating polymers and metal ion-coordinated conjugated polymers (Baxter, 2000).

Organometallic Networks and Optoelectronic Properties

This compound is integral in the formation of conjugated polymers containing 2,2‘-bipyridine moieties. These polymers, upon complexation with transition metals, form metallo-supramolecular networks with notable optoelectronic properties. These networks are relevant in applications like light-emitting devices (A. Kokil, Andy Yao, C. Weder, 2005).

Precursor for Platinum Poly-yne Polymers

This compound serves as a precursor in the preparation of platinum di-yne and poly-yne polymers. These organic compounds are of interest due to their extended π-conjugation, which is crucial in the development of materials with enhanced electronic properties (Muhammad S. Khan, Birte Ahrens, L. Male, Paul R. Raithby, 2004).

Covalent Immobilization in Zirconium Phosphonate Frameworks

The compound has been used for the covalent immobilization within zirconium phosphonate structures. This application is significant for creating materials with specific porosity and surface properties, which are important in catalysis and material science (F. Odobel, B. Bujoli, D. Massiot, 2001).

Synthesis of Halomethyl and Other Bipyridine Derivatives

It plays a role in the synthesis of various bipyridine derivatives, which are key in many areas of chemistry, particularly as ligands in coordination chemistry. The flexibility in derivatization offers numerous possibilities in the creation of complex molecules (C. Fraser, N. R. Anastasi, J. Lamba, 1997).

Diversification of Ligand Families

This compound is instrumental in the diversification of ligand families, particularly in the formation of palladium(II) complexes. Such diversification is vital in exploring new materials and reactions in organometallic chemistry (E. Constable, C. Housecroft, M. Neuburger, Pirmin J. Rösel, S. Schaffner, 2009).

Ionochromic and Potentiometric Properties

This compound has been used in the development of ion-coordinating polyconjugated polymers, which exhibit ionochromic and potentiometric properties. Such properties are essential in the development of sensor materials (G. Zotti, Sandro Zecchin, G. Schiavon, A. B. and, M. Penso, 1999).

Excited-State Properties in Ruthenium(II) Complexes

The synthesis of novel bidentate ligands using this compound and their application in Ruthenium(II) complexes have been reported. These complexes demonstrate unique photophysical and photochemical properties, relevant in photovoltaic and light-emitting applications (M. Furue, K. Maruyama, T. Oguni, M. Naiki, M. Kamachi, 1992).

Propriétés

IUPAC Name |

tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABWEWLYYZCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)